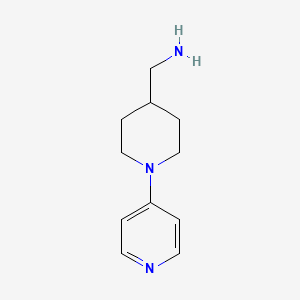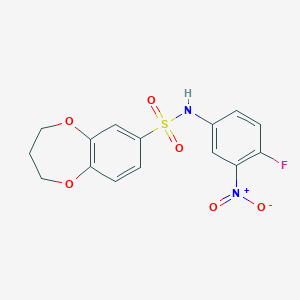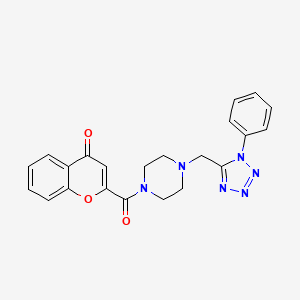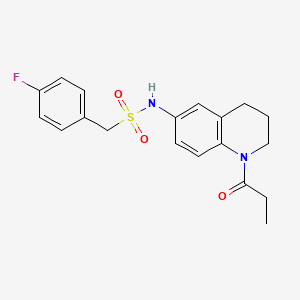
(1-(Pyridin-4-yl)piperidin-4-yl)methanamine
Descripción general
Descripción
“(1-(Pyridin-4-yl)piperidin-4-yl)methanamine” is a chemical compound with the CAS Number: 166954-15-0 . It has a molecular weight of 191.28 and its IUPAC name is [1- (4-pyridinyl)-4-piperidinyl]methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N3/c12-9-10-3-7-14 (8-4-10)11-1-5-13-6-2-11/h1-2,5-6,10H,3-4,7-9,12H2 . This indicates that the compound has a structure involving a pyridine ring attached to a piperidine ring via a methanamine linker .Physical And Chemical Properties Analysis
“(1-(Pyridin-4-yl)piperidin-4-yl)methanamine” has a density of 1.1±0.1 g/cm3, a boiling point of 338.4±12.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 58.2±3.0 kJ/mol and a flash point of 158.4±19.6 °C . The compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Bone Disorders Treatment
The compound (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, related to the queried chemical, was discovered as a part of a high-throughput screening campaign aimed at treating bone disorders. This compound targets the Wnt beta-catenin cellular messaging system and has shown promising results in increasing the trabecular bone formation rate in rats (Pelletier et al., 2009).
Antiosteoclast Activity
A family of compounds, including derivatives of (1-(Pyridin-4-yl)piperidin-4-yl)methanamine, showed moderate to high antiosteoclast and osteoblast activity. This research suggests potential applications in the treatment of diseases affecting bone density and strength (Reddy et al., 2012).
Anticonvulsant Agents
Schiff bases of 3-aminomethyl pyridine, structurally related to (1-(Pyridin-4-yl)piperidin-4-yl)methanamine, have been synthesized and demonstrated significant anticonvulsant activity. This indicates potential therapeutic applications in the treatment of epilepsy and related seizure disorders (Pandey & Srivastava, 2011).
Catalytic Applications
Unsymmetrical NCN′ and PCN pincer palladacycles, derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine, have been synthesized and shown good catalytic activity and selectivity. This suggests applications in various chemical synthesis processes (Roffe et al., 2016).
Photocytotoxicity in Cancer Treatment
Iron(III) complexes containing N,N′-bidentate N-cycloalkyl 2-iminomethylpyridine exhibited remarkable photocytotoxicity when exposed to red light. This property can be leveraged in developing new treatments for cancer, specifically in therapies involving controlled exposure to light (Basu et al., 2014).
Detection of Metal Ions
Compounds formed by the reaction of (pyridine-2-yl)methanamine with other reagents have been studied for selective detection of Hg and Ni ions. This highlights a potential application in environmental monitoring and testing (Aggrwal et al., 2021).
Corrosion Inhibition
Piperidine derivatives, closely related to (1-(Pyridin-4-yl)piperidin-4-yl)methanamine, have been studied for their potential as corrosion inhibitors on iron. This could have implications in industrial applications where metal corrosion is a concern (Kaya et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(1-pyridin-4-ylpiperidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-9-10-3-7-14(8-4-10)11-1-5-13-6-2-11/h1-2,5-6,10H,3-4,7-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTMDVFGRFFOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166954-15-0 | |
| Record name | [1-(pyridin-4-yl)piperidin-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methylbenzamide](/img/structure/B2611887.png)




![1-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2611895.png)






![N-(5-chloro-2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2611906.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2611909.png)